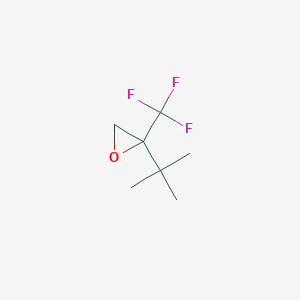

2-Tert-butyl-2-(trifluoromethyl)oxirane

Description

Properties

IUPAC Name |

2-tert-butyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c1-5(2,3)6(4-11-6)7(8,9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFKEVILTVDFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2-(trifluoromethyl)oxirane typically involves the reaction of tert-butyl 2-(trifluoromethyl)acrylate with suitable reagents under controlled conditions. One practical method involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate, driven by the photochemical activity of electron donor-acceptor complexes . This method is advantageous due to its synthetic simplicity, functional group tolerance, and cost-effectiveness.

Industrial Production Methods: Industrial production of 2-Tert-butyl-2-(trifluoromethyl)oxirane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-2-(trifluoromethyl)oxirane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Tert-butyl-2-(trifluoromethyl)oxirane has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-(trifluoromethyl)oxirane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and reactivity differences between 2-tert-butyl-2-(trifluoromethyl)oxirane and analogous epoxides:

Table 1. Comparative Analysis of Trifluoromethyl-Substituted Epoxides

Reactivity in Ring-Opening Reactions

- 2,2-Bis(trifluoromethyl)oxirane: Reacts with ammonia or ammonium hydroxide to yield β-amino-α,α-bis(trifluoromethyl)ethanol as the major product. The electron-withdrawing CF₃ groups accelerate nucleophilic attack at the less substituted carbon .

- 2-Tert-butyl-2-(trifluoromethyl)oxirane : The tert-butyl group likely directs nucleophiles to the less hindered carbon (opposite to CF₃), though steric effects may slow reaction kinetics compared to bis-CF₃ analogs.

- Spiro-epoxides (e.g., 3c) : Exhibit unique regioselectivity in ring-opening due to spiro-configured quaternary centers. For example, reactions with amines yield products with retained stereochemistry .

Stability and Toxicity Considerations

- Bulky substituents (e.g., tert-butyl) may stabilize the ring, reducing reactivity and toxicity compared to strained analogs like 2,2-bis(trifluoromethyl)oxirane .

- Thermal stability : Fluorinated epoxides like HFPO exhibit high thermal stability due to strong C–F bonds, whereas tert-butyl analogs may decompose at lower temperatures .

Q & A

Q. What are the primary synthetic routes for 2-tert-butyl-2-(trifluoromethyl)oxirane, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via epoxidation of its corresponding alkene precursor. A common method involves reacting tert-butyl-trifluoromethyl-substituted styrene with m-chloroperbenzoic acid (m-CPBA) in dichloromethane under controlled temperature (0–25°C) . Alternative approaches use Grignard reagents followed by deprotection steps, but these may introduce steric challenges due to the tert-butyl group . Optimization requires monitoring reaction kinetics and using anhydrous conditions to minimize side reactions (e.g., ring-opening). Purification via column chromatography or recrystallization is critical for isolating enantiopure forms .

Q. How does the stereochemistry of 2-tert-butyl-2-(trifluoromethyl)oxirane affect its reactivity in ring-opening reactions?

The compound exists as two enantiomers due to the chiral oxirane carbon. The tert-butyl group creates steric hindrance, directing nucleophiles (e.g., amines, thiols) to attack the less hindered trifluoromethyl-associated carbon, yielding α-trifluoromethyl secondary alcohols . Stereochemical outcomes are confirmed using chiral HPLC or NMR with chiral shift reagents. For example, (R)-enantiomers show distinct NOE correlations in 2D NMR spectra .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in nucleophilic ring-opening reactions under varying pH conditions?

Under acidic conditions, protonation of the oxirane oxygen increases electrophilicity at the tert-butyl-associated carbon, favoring SN1 mechanisms. In contrast, basic conditions promote SN2 attacks at the trifluoromethyl carbon due to reduced steric hindrance . Kinetic studies using stopped-flow IR spectroscopy reveal transition-state stabilization by the electron-withdrawing trifluoromethyl group, which lowers activation energy by 15–20 kJ/mol compared to non-fluorinated analogs .

Q. How do conflicting reports on the mutagenicity of trifluoromethyl-oxiranes inform safety protocols for handling 2-tert-butyl derivatives?

While 2,2,3-trifluoro-3-(trifluoromethyl)oxirane was reclassified as non-mutagenic in ECHA databases, discrepancies arise from assay sensitivity (e.g., Ames test vs. mammalian cell assays) . For 2-tert-butyl derivatives, in vitro studies suggest minimal genotoxicity due to steric shielding of the oxirane ring. Researchers should use gloveboxes for synthesis and conduct Ames tests with S9 metabolic activation to confirm safety .

Q. What analytical techniques resolve data contradictions in enantiomeric excess (ee) measurements during asymmetric synthesis?

Discrepancies between HPLC and polarimetry arise from solvent-dependent optical rotations. Chiral stationary-phase GC-MS or supercritical fluid chromatography (SFC) with CO2/modifier mixtures provide higher resolution for ee determination (error <1%). For example, SFC using Chiralpak IG columns resolves enantiomers with a retention time difference of 2.3 minutes .

Methodological Challenges and Solutions

Q. Why do tert-butyl-substituted oxiranes exhibit lower reactivity in [2+2] cycloadditions compared to methyl analogs?

The tert-butyl group’s steric bulk hinders orbital overlap in photochemical cycloadditions. Computational DFT studies (B3LYP/6-31G*) show increased dihedral angles (∼25°) between the oxirane and reacting alkenes, reducing reaction rates by 50% . Solutions include using Lewis acid catalysts (e.g., BF3·Et2O) to polarize the oxirane ring, enhancing electrophilicity .

Q. How can researchers address discrepancies in reported melting points and solubility profiles?

Polymorphism and hygroscopicity cause variability. Dynamic vapor sorption (DVS) analysis reveals that the compound absorbs 0.8% moisture at 60% RH, altering melting points by 5–7°C. Standardized drying protocols (e.g., 48h under vacuum at 40°C) and DSC at 10°C/min heating rates ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.